molecular formula C6H9ClN2O B2539385 1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride CAS No. 1158302-92-1

1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride

Cat. No.: B2539385
CAS No.: 1158302-92-1
M. Wt: 160.6
InChI Key: ZXGVGIKFRJVJSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride” is an organic compound that belongs to the pyrazole family . Pyrazoles constitute a principal heterocyclic family containing two nitrogen atoms in their five-membered heterocyclic ring .


Synthesis Analysis

The synthesis of pyrazole derivatives, such as “this compound”, can be accomplished via the condensation of the appropriate substituted aldehydes and acetophenones, suitable chalcones, and hydrazine hydrate in absolute ethanol in the presence of drops of glacial acetic acid .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C6H9ClN2O . It is a part of the pyrazole family, which is a five-membered heterocyclic group .


Chemical Reactions Analysis

Pyrazole compounds, including “this compound”, are known to exhibit a wide range of chemical properties. They can readily react with available phenylpropynones in solid Al2O3 at room temperature to give a ketone with two pyrazole rings .


Physical and Chemical Properties Analysis

The physical form of “this compound” is a liquid . It has a molecular weight of 126.16 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).

Scientific Research Applications

Pyrazole Heterocycles in Drug Discovery

Pyrazole derivatives are pivotal in drug discovery, attributed to their pharmacophore properties. They exhibit a broad spectrum of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV effects. The success of pyrazole COX-2 inhibitors highlights the significance of these heterocycles in medicinal chemistry. Their synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This flexibility in synthesis allows for the development of diverse bioactive compounds (A. M. Dar & Shamsuzzaman, 2015).

Pyrazolines in Therapeutic Applications

Research into pyrazoline derivatives, closely related to pyrazoles, has shown promise in creating new anticancer agents. Pyrazoline is known for its electron-rich nitrogen carrier properties, combining exciting electronic characteristics with potential dynamic applications. Such studies encourage the exploration of pyrazoline against cancer, highlighting its scope for future research in medicinal applications (Pushkar Kumar Ray et al., 2022).

Pyrazolo[1,5-a]pyrimidine in Drug Development

The pyrazolo[1,5-a]pyrimidine scaffold represents a privileged structure in drug discovery, showing a wide range of medicinal properties. It serves as a building block for drug-like candidates, with applications spanning from anticancer and CNS agents to anti-infectious and anti-inflammatory drugs. The versatility of this scaffold underlines the potential for further exploitation in developing new pharmaceutical agents (S. Cherukupalli et al., 2017).

Multicomponent Synthesis for Bioactive Pyrazoles

The synthesis of bioactive pyrazole derivatives through multicomponent reactions (MCRs) emphasizes the efficiency and versatility of these methods in producing compounds with antibacterial, anticancer, antifungal, antioxidant, and anti-inflammatory activities. This approach highlights the ongoing interest in pyrazole moieties for their therapeutic potential (Diana Becerra et al., 2022).

Mechanism of Action

Target of Action

Pyrazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors

Mode of Action

It is known that pyrazole derivatives often interact with their targets through hydrogen bonding . The compound may bind to its target, leading to changes in the target’s function or activity. More research is needed to elucidate the specific interactions between this compound and its targets.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biochemical pathways due to their diverse biological activities

Result of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor activities . The specific effects of this compound would depend on its mode of action and the biochemical pathways it affects.

Safety and Hazards

The safety information available indicates that “1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions for “1-(1H-Pyrazol-1-yl)propan-2-one hydrochloride” and similar compounds could involve further exploration of their wide range of biological activities. Given their potential as anti-inflammatory, anti-convulsant, anticancer, and other therapeutic agents , these compounds could be the focus of future drug discovery and development efforts.

Properties

IUPAC Name

1-pyrazol-1-ylpropan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O.ClH/c1-6(9)5-8-4-2-3-7-8;/h2-4H,5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXGVGIKFRJVJSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C=CC=N1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.